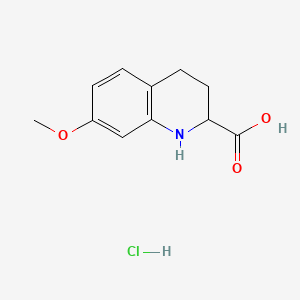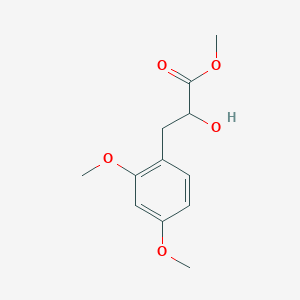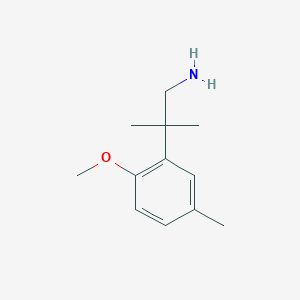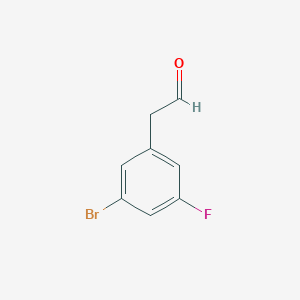
2-(3-Bromo-5-fluorophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a highly reactive compound due to the presence of both bromine and fluorine atoms on the phenyl ring, which makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method includes the bromination of 3-fluorophenylacetaldehyde using bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-fluorophenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Bromo-5-fluorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of the bromine and fluorine atoms on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorophenylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(3-Bromo-2-fluorophenyl)acetaldehyde: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
2-(3-Bromo-5-fluorophenyl)acetaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Propriétés
Formule moléculaire |
C8H6BrFO |
|---|---|
Poids moléculaire |
217.03 g/mol |
Nom IUPAC |
2-(3-bromo-5-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
Clé InChI |
QVEASOVBYXSNSO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



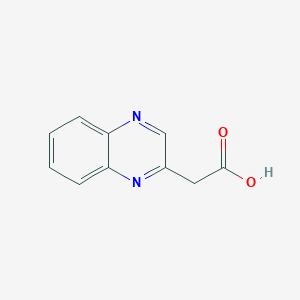

![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
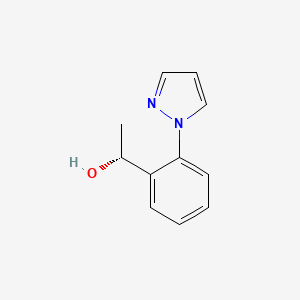
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
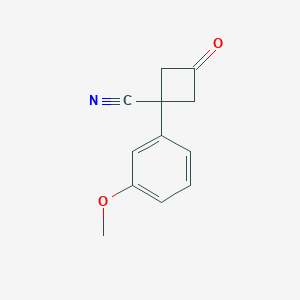
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
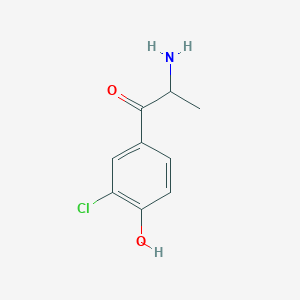
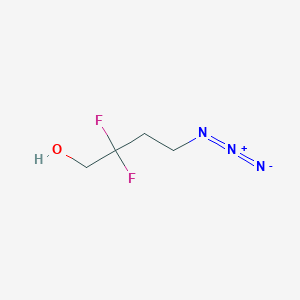
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
